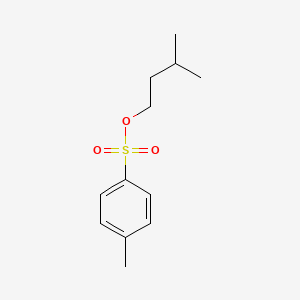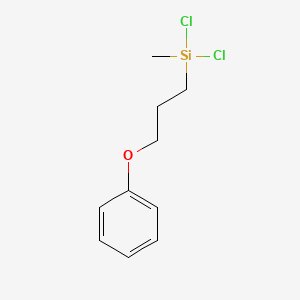
4,6-ジブロモ-1H-インドール
概要
説明
4,6-Dibromo-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
4,6-Dibromo-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that indole derivatives, which include 4,6-dibromo-1h-indole, bind with high affinity to multiple receptors . This suggests that 4,6-dibromo-1H-indole may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4,6-dibromo-1H-indole may interact with its targets in a manner that leads to these effects.
Biochemical Pathways
It is known that indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 4,6-dibromo-1H-indole may be involved in tryptophan metabolism and related biochemical pathways.
Pharmacokinetics
It is known that indole derivatives are chemically synthesized and used as feedstock or precursor in the production of various compounds . This suggests that the bioavailability of 4,6-dibromo-1H-indole may be influenced by its chemical synthesis and use.
Result of Action
It is known that indole derivatives exhibit a wide range of biological activities . This suggests that the action of 4,6-dibromo-1H-indole may result in various molecular and cellular effects, depending on its specific targets and mode of action.
Action Environment
It is known that indole derivatives are produced by intestinal microorganisms and are involved in the metabolism of tryptophan . This suggests that the action of 4,6-dibromo-1H-indole may be influenced by factors such as the presence of specific microorganisms and the availability of tryptophan.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-1H-indole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 4,6-dibromo-1H-indole can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of brominating agents and the removal of by-products can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 4,6-Dibromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like zinc dust in acetic acid or sodium borohydride in ethanol.
Major Products Formed:
Substitution Reactions: Products such as 4,6-diamino-1H-indole or 4,6-dialkoxy-1H-indole.
Oxidation Reactions: Products like indole-2,3-dione derivatives.
Reduction Reactions: Products like 1H-indole.
類似化合物との比較
4,6-Dichloro-1H-indole: Similar in structure but with chlorine atoms instead of bromine.
4,6-Difluoro-1H-indole: Contains fluorine atoms at the 4 and 6 positions.
4,6-Diiodo-1H-indole: Contains iodine atoms at the 4 and 6 positions.
Uniqueness: 4,6-Dibromo-1H-indole is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
4,6-dibromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUDJVIHHHIEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554546 | |
| Record name | 4,6-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99910-50-6 | |
| Record name | 4,6-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)





